4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate
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Overview
Description
4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate is a heterocyclic compound that belongs to the class of thiazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a morpholine ring, a phenyl group, and a thiazoloquinoxaline core, contributes to its distinctive chemical properties and reactivity.
Mechanism of Action
Target of Action
It is known that quinolinium salts, which are structurally similar to this compound, have high biological activity .
Mode of Action
It is known that this compound can undergo [4+2] cycloaddition with dimethyl acetylenedicarboxylate, resulting in the formation of dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate .
Biochemical Pathways
It is known that quinolinium salts and their derivatives, which are structurally similar to this compound, can affect various biochemical pathways due to their diverse biological activities .
Result of Action
It is known that quinolinium salts and their derivatives, which are structurally similar to this compound, have diverse biological activities .
Action Environment
It is known that the synthesis of similar compounds can be influenced by various factors, including the presence of certain reagents and the temperature of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate typically involves the formation of the thiazole ring followed by the construction of the quinoxaline ring. One common method involves the cyclodehydration of (quinolin-2-ylsulfanyl)acetic acid with acetic anhydride . This reaction forms the thiazoloquinoxaline core, which can then be further functionalized to introduce the morpholine and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification processes such as recrystallization and chromatography are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl diazonium salts are employed under various conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate: Similar structure but lacks the morpholine ring.
4-Phenoxyquinazoline: Contains a quinazoline core instead of a quinoxaline core.
2-Phenoxyquinoxaline: Similar quinoxaline core but different substituents.
Uniqueness
4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate is unique due to the presence of the morpholine ring, which can enhance its solubility and biological activity. The combination of the thiazoloquinoxaline core with the morpholine and phenyl groups provides a distinct set of chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
4-morpholin-4-yl-2-phenyl-[1,3]thiazolo[3,2-a]quinoxalin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-19-17(14-6-2-1-3-7-14)26-20-18(22-10-12-25-13-11-22)21-15-8-4-5-9-16(15)23(19)20/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAOIGRSVHHZDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N4C2=S=C(C4=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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